

# Application Note & Synthesis Protocol: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

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## Compound of Interest

**Compound Name:** *N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide*

**CAS No.:** 1016766-95-2

**Cat. No.:** B2456135

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## Abstract

This document provides a comprehensive, in-depth guide for the synthesis of **N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide**, a key intermediate in various pharmaceutical and materials science applications. The protocol is structured as a two-step process commencing with the amide coupling of 3-nitroaniline and 4-methoxyphenylacetyl chloride, followed by the selective reduction of the nitro group. This guide emphasizes the rationale behind experimental choices, ensuring both methodological robustness and a high degree of scientific integrity. Detailed procedures, safety precautions, and characterization data are presented to facilitate successful replication and adaptation in a research and development setting.

## Introduction

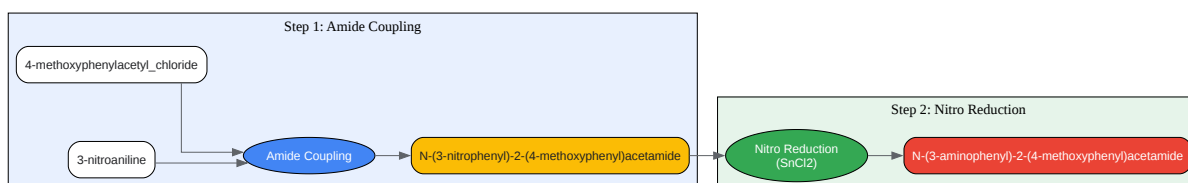
**N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide** and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile structural features.

The presence of a primary aromatic amine, an amide linkage, and a methoxy-substituted phenyl ring allows for a wide range of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecules. The synthetic strategy detailed herein is a reliable and scalable two-step process designed for efficiency and high purity of the final product.

## Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

- **Step 1: Amide Bond Formation:** This step involves the acylation of 3-nitroaniline with 4-methoxyphenylacetyl chloride to form the intermediate, N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide. This reaction is a classic example of nucleophilic acyl substitution.
- **Step 2: Nitro Group Reduction:** The nitro intermediate is then selectively reduced to the corresponding primary amine using tin(II) chloride, a mild and effective reducing agent for this transformation.<sup>[1][2]</sup>



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Caption: Overall synthetic workflow for **N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide**.

## Materials and Methods

## Reagents and Solvents

Reagent/Solvent	Grade	Supplier	Notes
3-Nitroaniline	Reagent	Sigma-Aldrich	
4-Methoxyphenylacetic acid	ReagentPlus®, 99%	Sigma-Aldrich	
Thionyl chloride (SOCl <sub>2</sub> )	ReagentPlus®, ≥99%	Sigma-Aldrich	
Tin(II) chloride dihydrate (SnCl <sub>2</sub> ·2H <sub>2</sub> O)	ACS reagent, ≥98%	Sigma-Aldrich	
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich	
Ethyl acetate (EtOAc)	ACS reagent, ≥99.5%	Sigma-Aldrich	
Ethanol (EtOH)	200 proof, absolute	Sigma-Aldrich	
Triethylamine (TEA)	≥99.5%	Sigma-Aldrich	
Hydrochloric acid (HCl)	ACS reagent, 37%	Sigma-Aldrich	
Sodium bicarbonate (NaHCO <sub>3</sub> )	ACS reagent, ≥99.7%	Sigma-Aldrich	
Anhydrous sodium sulfate (Na <sub>2</sub> SO <sub>4</sub> )	ACS reagent, ≥99.0%	Sigma-Aldrich	
Dimethylformamide (DMF)	Anhydrous, 99.8%	Sigma-Aldrich	Catalytic amount

## Equipment

- Round-bottom flasks (various sizes)
- Reflux condenser

- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Thin-layer chromatography (TLC) plates (silica gel 60 F<sub>254</sub>)
- Melting point apparatus
- NMR spectrometer
- Mass spectrometer

## Detailed Synthesis Protocol

### Step 1: Synthesis of N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide

This step involves two parts: the preparation of 4-methoxyphenylacetyl chloride from 4-methoxyphenylacetic acid, and its subsequent reaction with 3-nitroaniline.

#### Part A: Preparation of 4-Methoxyphenylacetyl Chloride

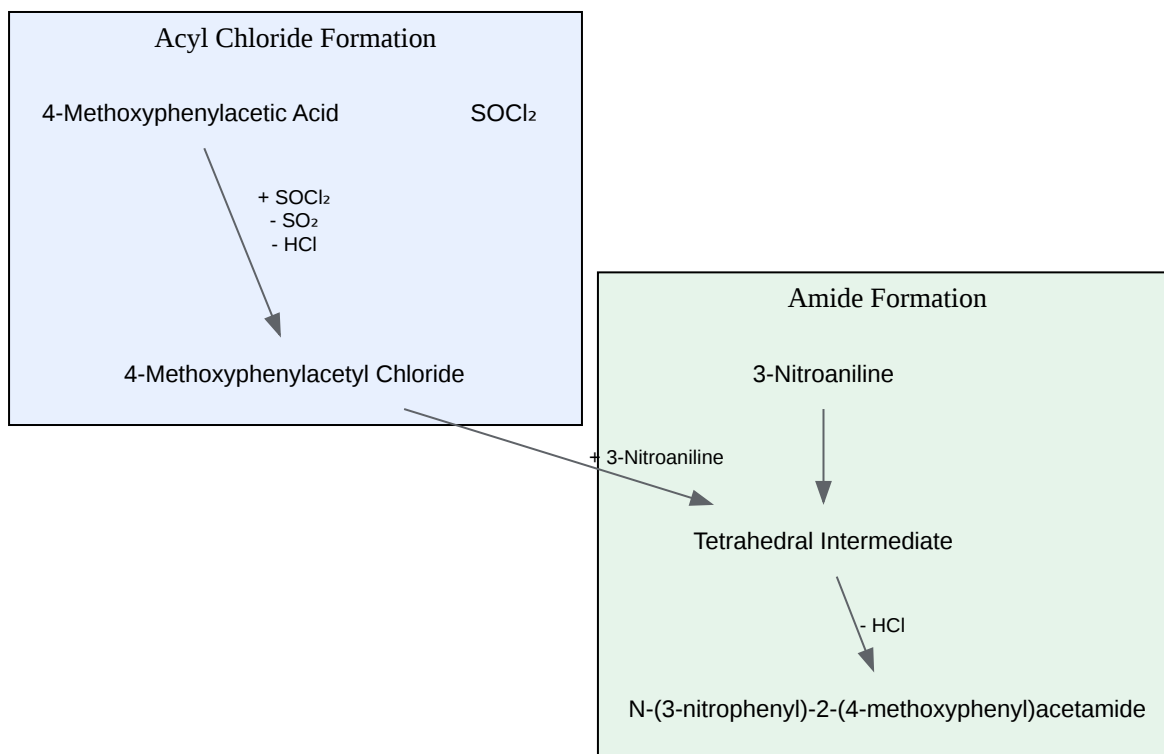
This procedure should be performed in a well-ventilated fume hood due to the evolution of SO<sub>2</sub> and HCl gases.<sup>[3]</sup>

- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (10.0 g, 60.2 mmol).
- Add thionyl chloride (25 mL, 343 mmol) to the flask, followed by one drop of dimethylformamide (DMF) to catalyze the reaction.<sup>[4]</sup>
- Heat the reaction mixture to 65°C and stir for 4 hours.<sup>[4]</sup> The reaction progress can be monitored by the cessation of gas evolution.

- After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- The resulting crude 4-methoxyphenylacetyl chloride is a reddish oil and can be used in the next step without further purification.[4][5]

#### Part B: Amide Coupling

- In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (8.31 g, 60.2 mmol) and triethylamine (12.6 mL, 90.3 mmol) in anhydrous dichloromethane (100 mL).
- Cool the solution to 0°C in an ice bath.
- Dissolve the crude 4-methoxyphenylacetyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
- Add the acyl chloride solution dropwise to the stirred 3-nitroaniline solution over a period of 30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
- Upon completion, quench the reaction by slowly adding 50 mL of water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO<sub>3</sub> solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product, N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide, can be purified by recrystallization from ethanol to yield a pale yellow solid.



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Caption: Mechanism of amide coupling reaction.

## Step 2: Synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

This step employs a tin(II) chloride reduction, which is a classic and reliable method for converting aromatic nitro compounds to anilines.[6][7]

- In a 500 mL round-bottom flask, suspend N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide (10.0 g, 34.9 mmol) in ethanol (200 mL).
- Add tin(II) chloride dihydrate (39.4 g, 174.7 mmol) to the suspension.

- Heat the mixture to reflux (approximately 78°C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (200 g).
- Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 8-9 to neutralize the acid and precipitate the tin salts.
- Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
- Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide** by column chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

## Characterization and Data

Compound	Molecular Formula	Molecular Weight	Melting Point (°C)	Appearance
N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide	C <sub>15</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	286.28	~145-148	Pale yellow solid
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide	C <sub>15</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	256.30	~120-123	Off-white to light brown solid

Expected Analytical Data for **N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide**:

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):  $\delta$  (ppm) 9.75 (s, 1H, NH-amide), 7.20 (d,  $J = 8.4$  Hz, 2H, Ar-H), 6.95 (t,  $J = 7.8$  Hz, 1H, Ar-H), 6.88 (d,  $J = 8.4$  Hz, 2H, Ar-H), 6.80 (s, 1H, Ar-H), 6.65 (d,  $J = 7.6$  Hz, 1H, Ar-H), 6.30 (d,  $J = 7.6$  Hz, 1H, Ar-H), 5.05 (s, 2H,  $\text{NH}_2$ ), 3.72 (s, 3H,  $\text{OCH}_3$ ), 3.48 (s, 2H,  $\text{CH}_2$ ).
- $^{13}\text{C}$  NMR (100 MHz, DMSO- $d_6$ ):  $\delta$  (ppm) 170.5, 158.0, 148.9, 139.8, 130.0, 129.2, 127.8, 114.5, 113.8, 109.0, 105.5, 55.0, 43.5.
- MS (ESI+):  $m/z$  257.1  $[\text{M}+\text{H}]^+$ .

## Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several in-process controls and validation checkpoints are integrated into the workflow.



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Caption: Quality control checkpoints in the synthesis protocol.

- **Reaction Monitoring:** The progress of both synthetic steps is monitored by Thin-Layer Chromatography (TLC). This allows for the determination of reaction completion and helps in identifying the formation of any significant byproducts.
- **Intermediate Characterization:** The melting point of the purified N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide intermediate is a critical checkpoint. A sharp melting point within the expected range indicates high purity.
- **Final Product Characterization:** The final product, **N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide**, is thoroughly characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass

spectrometry. The spectroscopic data should be consistent with the expected structure to confirm the identity and purity of the compound.

## Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Fume Hood: Conduct all reactions involving volatile, corrosive, or toxic reagents (especially thionyl chloride) in a certified chemical fume hood.
- Handling of Reagents:
  - Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care.
  - Triethylamine: Is flammable and has a strong odor.
  - Tin(II) Chloride: Is a reducing agent and should be handled with care.<sup>[8]</sup>
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

## References

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